N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzamide group.
Mechanism of Action
Target of Action
The primary target of N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is the monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating numerous physiological functions, including mood, appetite, and sleep.
Mode of Action
This compound has been found to inhibit the reuptake and induce the release of these monoamine neurotransmitters . This mode of action is shared with drugs of abuse such as amphetamines, although this compound is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Pathways
The affected biochemical pathways of this compound are those involving the monoamine neurotransmitters. By inhibiting reuptake and inducing release, this compound can increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the enhanced signaling of monoamine neurotransmitters. This can lead to changes in physiological functions regulated by these neurotransmitters, such as mood, appetite, and sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylpiperazine, which is then reacted with thiazole-2-carbonyl chloride to form the intermediate. This intermediate is subsequently coupled with benzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction might yield a compound with additional hydrogen atoms .
Scientific Research Applications
N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
1-(2-Methoxyphenyl)piperazine: Used as a pharmaceutical intermediate with potential therapeutic applications.
Uniqueness
N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug development .
Properties
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)21(28)19-15-30-22(23-19)24-20(27)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNAWFNFAJZBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.